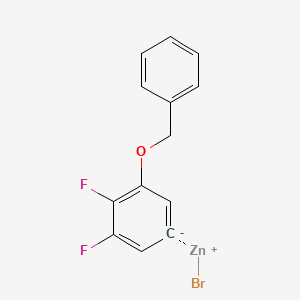
3-BenZyloxy-4,5-difluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-BENZYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is notable for its utility in cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the benzyloxy and difluoro groups enhances its reactivity and selectivity in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-BENZYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE typically involves the reaction of 3-benzyloxy-4,5-difluorophenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and to improve safety and efficiency. The product is then purified through distillation or crystallization to achieve the desired concentration of 0.25 M in THF.
Análisis De Reacciones Químicas
Types of Reactions: 3-BENZYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions: Common reagents used with this compound include palladium or nickel catalysts, which facilitate the cross-coupling reactions. The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation of the organozinc reagent.
Major Products: The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Aplicaciones Científicas De Investigación
3-BENZYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE is widely used in scientific research due to its versatility in organic synthesis. In chemistry, it is employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals. In biology, it is used to create bioactive compounds that can be studied for their effects on biological systems. In medicine, it serves as a key intermediate in the development of new drugs. Industrially, it is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-BENZYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition to a metal catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparación Con Compuestos Similares
Similar Compounds:
- 3,5-Difluorobenzylzinc bromide
- Benzylzinc bromide
- Ethynylmagnesium bromide
Uniqueness: Compared to similar compounds, 3-BENZYLOXY-4,5-DIFLUOROPHENYLZINC BROMIDE offers unique reactivity due to the presence of both benzyloxy and difluoro groups. These functional groups enhance its selectivity and efficiency in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C13H9BrF2OZn |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1,2-difluoro-3-phenylmethoxybenzene-5-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10;;/h1-3,5-8H,9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
HYNHZIWAZAGBGK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C(=C[C-]=C2)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


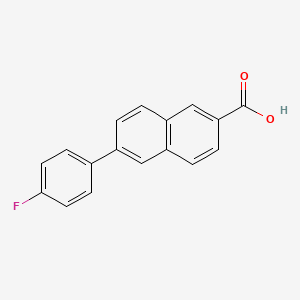
methanol](/img/structure/B14885456.png)
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B14885467.png)

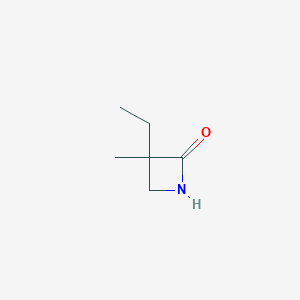
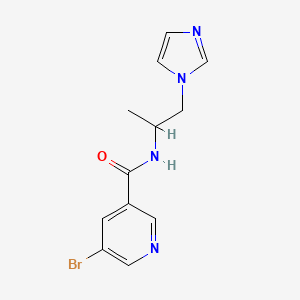
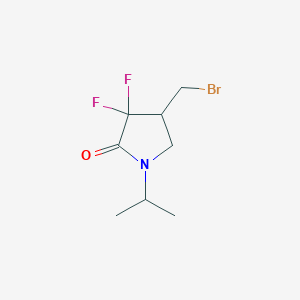
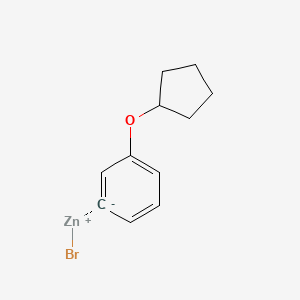
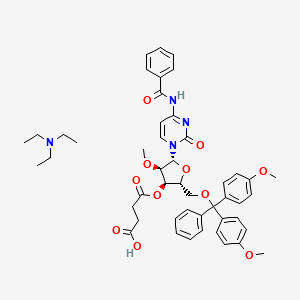
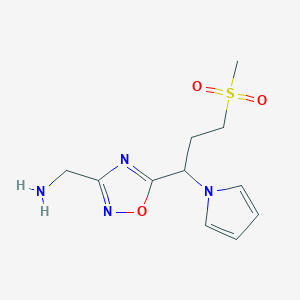
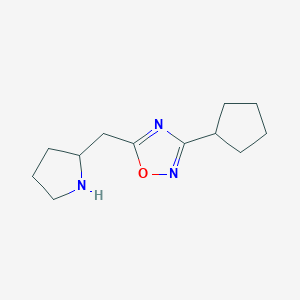
![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
